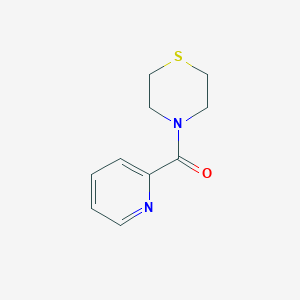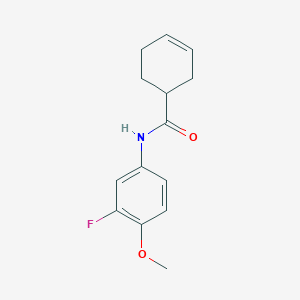
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the innate immune response.
作用機序
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide is a selective inhibitor of TLR4 signaling, which plays a critical role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to PAMPs or DAMPs, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4, thereby preventing the recruitment of adaptor proteins and downstream signaling molecules.
Biochemical and Physiological Effects:
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells. In addition, 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses, such as dengue virus and hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in lab experiments is its selectivity for TLR4 signaling, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to inhibit TLR4 signaling in a dose-dependent manner, which allows for the fine-tuning of the level of inhibition. However, one limitation of using 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in lab experiments is its relatively short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the study of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide. One direction is the development of more potent and selective TLR4 inhibitors. Another direction is the investigation of the potential applications of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the combination of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its anti-tumor effects. Finally, the development of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide as a therapeutic agent for the treatment of viral infections, such as COVID-19, is an area of active research.
合成法
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2,6-dichloropyrazine with tert-butylamine, followed by the reaction of the resulting compound with 3-(2-bromoacetyl)-2,4,6-trimethylphenyl isocyanate. The final step involves the reaction of the resulting compound with 2-propan-2-yl-3-(3-pyrazolyl)acrylate. The resulting compound is then purified using chromatography to obtain 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide.
科学的研究の応用
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been studied in various pre-clinical and clinical trials for the treatment of sepsis, cancer, and viral infections. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-10(2)19-12(6-7-15-19)17-13(20)11-8-16-18(9-11)14(3,4)5/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQKIWIJBZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)

![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)

![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)